TachypleginA-2

Apicomplexan parasite motility Chemical proteomics Covalent inhibitor target identification

TachypleginA-2 (CAS 296798-88-4; molecular formula C22H23NO; MW 317.42) is a synthetic small-molecule inhibitor belonging to the tachyplegin class of compounds originally identified from a phenotypic screen for Toxoplasma gondii invasion inhibitors. Unlike the antimicrobial peptide tachyplesin from which the name is derived, TachypleginA-2 is a structurally distinct piperidinone-based compound that acts via covalent modification of the parasite myosin light chain-1 (TgMLC1).

Molecular Formula C22H23NO
Molecular Weight 317.4 g/mol
CAS No. 296798-88-4
Cat. No. B1682877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTachypleginA-2
CAS296798-88-4
SynonymsTachypleginA-2;  TachypleginA 2;  TachypleginA2;  tA-2;  tA 2;  tA2; 
Molecular FormulaC22H23NO
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCCN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
InChIInChI=1S/C22H23NO/c1-2-13-23-16-20(14-18-9-5-3-6-10-18)22(24)21(17-23)15-19-11-7-4-8-12-19/h3-12,14-15H,2,13,16-17H2,1H3/b20-14+,21-15+
InChIKeyPYSJHLKVOITXQC-OZNQKUEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TachypleginA-2 (CAS 296798-88-4) Procurement Guide: Parasite Motility Inhibitor with Validated Covalent Target Engagement


TachypleginA-2 (CAS 296798-88-4; molecular formula C22H23NO; MW 317.42) is a synthetic small-molecule inhibitor belonging to the tachyplegin class of compounds originally identified from a phenotypic screen for Toxoplasma gondii invasion inhibitors [1]. Unlike the antimicrobial peptide tachyplesin from which the name is derived, TachypleginA-2 is a structurally distinct piperidinone-based compound that acts via covalent modification of the parasite myosin light chain-1 (TgMLC1) [2]. This compound serves as a validated chemical probe for dissecting apicomplexan parasite motility mechanisms, with its molecular target and binding site unequivocally mapped to cysteine-58 of TgMLC1 [3].

Why TachypleginA-2 Cannot Be Interchanged with TachypleginA or Other Motility Inhibitors


The tachyplegin family comprises structurally related but non-equivalent chemical entities with distinct molecular weights, adduct masses, and target engagement profiles [1]. TachypleginA (CAS 331839-29-3; MW 353.4; C22H21F2NO) and TachypleginA-2 (MW 317.42; C22H23NO) differ by the presence of fluorine substitutions on the phenyl rings, resulting in distinct physicochemical properties and differential cellular permeability . More critically, TachypleginA-2 forms a precisely characterized 225.118 Da covalent adduct on TgMLC1, whereas other analogs (including the alkyne-derivatized TachypleginA-4 used for click-chemistry target identification) produce different modification signatures [2]. Generic substitution with unvalidated in-class compounds without confirmation of target engagement, adduct formation, and stage-specific potency introduces substantial experimental irreproducibility risk [3].

TachypleginA-2: Quantified Differential Evidence for Scientific Procurement Decisions


TachypleginA-2 Exhibits Defined 225.118 Da Covalent Adduct Mass vs. TachypleginA-4's Alkyne-Dependent Labeling

Mass spectrometry analysis mapped the TachypleginA-2-induced modification of TgMLC1 to a precise 225.118 Da adduct on residues S57 and/or C58 of the V46-R59 tryptic peptide [1]. Treatment with deuterated TachypleginA-2 confirmed the adduct originates from the compound itself. In direct comparison, the alkyne-derivatized analog TachypleginA-4 (used for click-chemistry target ID) produces a distinct labeling pattern and requires bioorthogonal ligation for detection, whereas TachypleginA-2's adduct is directly quantifiable by LC-MS/MS without secondary conjugation steps [2].

Apicomplexan parasite motility Chemical proteomics Covalent inhibitor target identification Toxoplasma gondii invasion

TachypleginA-2 Binds Covalently to C58 of TgMLC1: C58S Mutation Abolishes Binding vs. S57A Mutation No Effect

Site-directed mutagenesis studies demonstrated that recombinant TgMLC1 containing a C58S mutation is refractory to click-chemistry labeling and exhibits no electrophoretic mobility shift upon TachypleginA-2 treatment [1]. In contrast, the S57A mutant remained fully sensitive, displaying the characteristic mobility shift. This amino acid-level resolution of the binding site is not available for TachypleginA or other analogs lacking equivalent mutagenesis validation [2]. Knock-in parasites expressing the C58S mutation showed significantly reduced sensitivity to compound treatment in a quantitative 3D Matrigel-based motility assay [3].

Myosin motor complex Covalent drug target validation Site-directed mutagenesis Toxoplasma gondii glideosome

TachypleginA-2 Displays Stage-Differential Activity: Reduced Effect on Bradyzoites vs. Tachyzoites

Comparative analysis of Toxoplasma gondii life cycle stages revealed that tachyplegin (the parent compound class) exhibits reduced efficacy against bradyzoite-stage parasites relative to its effect on tachyzoites [1]. This stage-differential activity contrasts with actin/myosin inhibitors such as cytochalasin D and KNX-002, which inhibited motility of both stages to the same extent [2]. While direct bradyzoite IC50 values for TachypleginA-2 are not reported, this class-level observation establishes a functional distinction relevant for experimental design when studying chronic vs. acute infection models [3].

Toxoplasma gondii life cycle Bradyzoite motility Tachyzoite-specific inhibitors Parasite stage conversion

TachypleginA-2 Molecular Weight (317.42) Differs from TachypleginA (353.4) by Fluorine Substitution Pattern

TachypleginA-2 (C22H23NO; monoisotopic MW 317.42) differs structurally from TachypleginA (C22H21F2NO; MW 353.4) by the absence of para-fluoro substitutions on the phenyl rings [1]. This structural distinction results in a 35.98 Da mass difference and altered lipophilicity . The non-fluorinated TachypleginA-2 scaffold was specifically chosen for target identification studies due to its compatibility with deuterium labeling (for MS adduct confirmation) and distinct fragmentation pattern in LC-MS/MS analysis [2]. Researchers requiring fluorinated analogs for SAR studies should procure TachypleginA (CAS 331839-29-3), whereas TachypleginA-2 is the validated probe for covalent target engagement and mechanistic dissection [3].

Chemical structure differentiation Fluorine substitution SAR analysis Compound purity verification

TachypleginA-2 (CAS 296798-88-4): Validated Research Applications Based on Quantitative Evidence


LC-MS/MS-Based Target Engagement Verification in Chemical Proteomics Workflows

The defined 225.118 Da covalent adduct on TgMLC1 [1] enables direct MS-based quantification of target engagement without secondary labeling reagents. Researchers can treat T. gondii lysates or live parasites with TachypleginA-2, perform tryptic digest, and monitor the V46-R59 peptide (VGEYDGACESPSCR) for the characteristic mass shift. This application is uniquely enabled by TachypleginA-2's non-fluorinated scaffold and deuterium-labeling compatibility, distinguishing it from TachypleginA-4 which requires click-chemistry ligation for detection [2]. The validated C58 binding site also permits competitive displacement assays to screen for alternative TgMLC1-targeting compounds using TachypleginA-2 as a reference covalent probe.

Acute-Stage Toxoplasma gondii Motility and Invasion Studies Requiring Genetically Validated Target Identity

For studies investigating tachyzoite motility, host cell invasion, and glideosome function, TachypleginA-2 provides a uniquely characterized tool with confirmed covalent binding to C58 of TgMLC1 [1]. The availability of the C58S knock-in parasite line [2] enables rigorous control experiments distinguishing on-target effects from compound-independent artifacts. The stage-differential activity profile [3] makes TachypleginA-2 particularly suitable for acute infection models (tachyzoite-focused) but less appropriate for chronic-stage (bradyzoite) investigations, where cytochalasin D or KNX-002 may serve as more appropriate motility-disrupting controls.

Myosin Motor Complex Functional Dissection in Apicomplexan Parasites

TachypleginA-2 treatment results in decreased TgMyoA motor activity as measured in in vitro motility assays [1]. The compound-induced electrophoretic mobility shift of TgMLC1 [2] serves as a rapid biochemical readout for compound activity, enabling high-throughput assessment of compound stability, batch-to-batch consistency, and structure-activity relationship studies. Researchers can verify compound integrity by monitoring the appearance of the faster-migrating TgMLC1 band in SDS-PAGE analysis of treated parasite lysates. This application leverages the uniquely well-characterized covalent modification that distinguishes TachypleginA-2 from other myosin-targeting agents such as the myosin light-chain kinase inhibitor KT5926, which acts via kinase inhibition rather than direct covalent modification [3].

Chemical Probe for Comparative Studies of Apicomplexan Myosin Motor Conservation

Given that the myosin motor complex is highly conserved across the Phylum Apicomplexa [1], TachypleginA-2 serves as a cross-species chemical probe for investigating motor function in related parasites including Plasmodium spp. (malaria) and Cryptosporidium. The availability of precise adduct mass data (225.118 Da) and the validated C58 binding site [2] enables comparative proteomics studies to assess TgMLC1 homolog conservation and compound cross-reactivity. Researchers should note that potency and target engagement may vary across species and require independent validation; the T. gondii data provides a benchmark reference point for such comparative investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TachypleginA-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.